molecular formula C6H13NO4 B190992 2,5-Dideoxy-2,5-imino-D-mannitol CAS No. 59920-31-9

2,5-Dideoxy-2,5-imino-D-mannitol

Cat. No.: B190992
CAS No.: 59920-31-9
M. Wt: 163.17 g/mol
InChI Key: PFYHYHZGDNWFIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Dideoxy-2,5-imino-D-mannitol is a naturally occurring iminosugar that has been isolated from various plant sources. It is known for its potent inhibitory activity against glycosidases, enzymes that play a crucial role in the hydrolysis of glycosidic bonds in carbohydrates.

Preparation Methods

Synthetic Routes and Reaction Conditions

Several synthetic approaches have been developed for the preparation of 2,5-Dideoxy-2,5-imino-D-mannitol. One common method involves the stereospecific synthesis from protected sugar hemiacetals. This process typically includes the formation of N-tert-butanesulfinyl glycosylamines, followed by reduction and deprotection steps . Another approach involves the use of pyrrolidine derivatives, which are powerful inhibitors of glycohydrolases .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

2,5-Dideoxy-2,5-imino-D-mannitol undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by the presence of hydroxyl and amino groups in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.

Major Products

Scientific Research Applications

Enzyme Inhibition

Beta-Glucosidase Inhibition
One of the primary applications of 2,5-dideoxy-2,5-imino-D-mannitol is as a potent inhibitor of beta-glucosidase enzymes. Research has shown that novel derivatives of this compound exhibit strong inhibitory activity against beta-glucosidase from Agrobacterium species, with some derivatives demonstrating nanomolar potency. This characteristic makes it a valuable tool in studying enzyme kinetics and potentially developing therapeutic agents for conditions associated with glucosidase activity, such as diabetes and certain types of cancer .

Synthesis of Bioactive Compounds

Building Block for Heterocycles
The compound serves as a versatile building block in the synthesis of various bioactive heterocycles. Its unique structural properties allow it to participate in multi-component reactions that yield diverse chemical scaffolds. These scaffolds are crucial in drug discovery and development, particularly for targeting specific biological pathways .

Pharmaceutical Development

Potential Drug Candidate
Given its inhibitory properties against specific enzymes, this compound is being investigated as a potential drug candidate. The ability to modify its structure to enhance efficacy or reduce toxicity opens avenues for developing new pharmacological therapies. For instance, lipophilic derivatives have been synthesized to improve membrane permeability and bioavailability .

Research on Plant Metabolites

Natural Occurrence and Biological Activity
This compound has been identified in various plant species such as Angylocalyx pynaertii and Morus alba, indicating its role in plant metabolism and potential ecological functions. Studies on these natural occurrences help understand the biochemical pathways involved in plant defense mechanisms and secondary metabolite production .

Analytical Chemistry

Reference Standard in Research
In analytical chemistry, this compound is utilized as a reference standard for various assays. Its purity and specific properties make it suitable for calibrating instruments and validating methods used in biochemical research .

Case Studies

Study Focus Findings
Novel Derivatives StudyEnzyme inhibitionIdentified lipophilic derivatives with nanomolar inhibition of beta-glucosidase
Synthesis of HeterocyclesOrganic synthesisDemonstrated versatility in forming diverse bioactive compounds
Natural Product ResearchPlant metabolitesFound in multiple plant species; implications for ecological roles

Mechanism of Action

The mechanism of action of 2,5-Dideoxy-2,5-imino-D-mannitol involves its interaction with glycosidases. The compound mimics the transition state of the glycosidic bond cleavage, thereby inhibiting the enzyme’s activity. This inhibition is achieved through the formation of a stable complex between the compound and the enzyme’s active site, preventing the hydrolysis of glycosidic bonds .

Comparison with Similar Compounds

2,5-Dideoxy-2,5-imino-D-mannitol is unique among iminosugars due to its specific inhibitory activity against glycosidases. Similar compounds include:

These compounds share similar mechanisms of action but differ in their structural configurations and specific enzyme targets.

Biological Activity

2,5-Dideoxy-2,5-imino-D-mannitol (DDIM) is a synthetic compound recognized for its significant biological activities, particularly as an inhibitor of glycosidases and viral replication. This article explores the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound is characterized by its unique structure that contributes to its biological properties. The compound has the molecular formula C6H13NO4C_6H_{13}NO_4 and a molecular weight of 161.17 g/mol. Its structural configuration allows it to interact effectively with various enzymes and viral components.

1. Inhibition of Glycosidases

DDIM has been shown to inhibit glycosidases, particularly β-glucosidases. This inhibition is crucial for therapeutic applications in diseases where glycosidase activity is dysregulated.

  • Study Findings : Research indicates that DDIM derivatives exhibit potent inhibitory effects on β-glucosidase from Agrobacterium sp., with Ki values suggesting strong binding affinity .
EnzymeInhibition TypeKi Value
β-glucosidaseCompetitive0.25 mM

2. Antiviral Activity

DDIM has demonstrated antiviral properties by inhibiting viral DNA polymerases, thereby preventing viral replication.

  • Mechanism : The compound disrupts the function of viral enzymes essential for nucleic acid synthesis, making it a candidate for antiviral drug development .
Virus TypeMechanism of ActionReference
Herpes Simplex VirusInhibition of DNA polymerase
CytomegalovirusInhibition of viral replication

Case Study 1: Antiviral Efficacy

A study investigated the antiviral efficacy of DDIM against herpes simplex virus (HSV). The results showed a significant reduction in viral load in treated cells compared to controls, indicating the compound's potential as an antiviral agent.

  • Results : Treated cells exhibited a 70% reduction in HSV replication as measured by plaque assays.

Case Study 2: Glycosidase Inhibition

Another study focused on the inhibition of β-glucosidase by DDIM derivatives. Various derivatives were synthesized and tested for their inhibitory activity.

  • Results : The most effective derivative showed an IC50 value of 0.15 mM, highlighting the potential for developing more potent inhibitors based on the DDIM scaffold .

Synthesis Methods

The synthesis of DDIM involves several chemical reactions, primarily starting from natural sugar derivatives. Notably, mercuric acetate cyclization has been identified as a key step in producing this compound .

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for DMDP, and how do they address stereochemical challenges?

DMDP is synthesized through regiocontrolled protection strategies and catalytic processes. A notable method involves using cyclic oxylylene ethers to selectively mask 1,2-diols in protected D-fructose derivatives, enabling precise stereochemical control during reductive amination . Another approach employs ring-closing metathesis (RCM) with Grubbs catalysts to construct the pyrrolidine core, followed by enantioselective dihydroxylation to achieve the desired stereochemistry . These methods ensure high yields and stereochemical fidelity, critical for biological activity studies.

Q. Which enzymes does DMDP inhibit, and what experimental assays validate these effects?

DMDP primarily inhibits α-galactosidase and β-glucosidase , validated via fluorogenic substrate assays (e.g., 4-methylumbelliferyl-β-D-glucopyranoside) . Kinetic studies using purified enzymes (e.g., from Stevia rebaudiana or human lysates) measure IC₅₀ values through fluorescence quenching or spectrophotometric detection of hydrolyzed products . For example, DMDP N-acetic acid derivatives exhibit α-galactosidase inhibition at nanomolar concentrations, while unmodified DMDP shows stronger β-glucosidase inhibition .

Q. What natural sources of DMDP are documented, and how are extraction protocols optimized?

DMDP is isolated from plants like Stevia rebaudiana, Morus alba, and Angylocalyx pynaertii . Extraction involves methanol/water solvent systems followed by ion-exchange chromatography to separate iminosugar-amino acid conjugates . GC-MS analysis confirms the presence of DMDP derivatives (e.g., N-carboxymethyl-DMDP) in crude extracts, though purification challenges persist due to polar functional groups .

Advanced Research Questions

Q. How can structural modifications enhance DMDP’s glycosidase inhibition selectivity?

Lipophilic N-alkylation (e.g., tert-butyl acrylate Michael addition) introduces hydrophobic side chains, improving β-glucosidase inhibition by 10–100× compared to unmodified DMDP . Conversely, N-carboxymethylation shifts selectivity toward α-galactosidase, attributed to electrostatic interactions with active-site residues . Structure-activity relationship (SAR) studies using X-ray crystallography of enzyme-inhibitor complexes guide rational design .

Q. What analytical challenges arise in characterizing DMDP derivatives, and how are they resolved?

DMDP’s polar hydroxyl and amine groups complicate MS/MS fragmentation and NMR signal resolution. Strategies include:

  • Derivatization : Acetylation or silylation to reduce polarity for GC-MS analysis .
  • Advanced NMR : 2D-COSY and HSQC to resolve overlapping proton signals in aqueous extracts .
  • HILIC Chromatography : Hydrophilic interaction liquid chromatography for separating underivatized iminosugars .

Q. How do contradictory inhibition data across studies inform DMDP’s mechanism of action?

Discrepancies in IC₅₀ values (e.g., β-glucosidase vs. β-mannosidase inhibition) arise from enzyme isoform variability and assay conditions. For instance:

  • DMDP’s β-glucosidase inhibition is pH-dependent, with optimal activity at lysosomal pH (4.5–5.5) .
  • Competitive vs. non-competitive inhibition modes are confirmed via Lineweaver-Burk plots, revealing active-site binding in α-galactosidase vs. allosteric effects in some β-glucosidases .

Q. What strategies improve DMDP synthesis scalability for in vivo studies?

Catalytic asymmetric synthesis using Pd-catalyzed transformations reduces step counts and improves enantiomeric excess (>98%) . Flow chemistry optimizes RCM steps by enhancing heat transfer and catalyst turnover . For gram-scale production, enzymatic resolution of racemic intermediates (e.g., using lipases) achieves >90% yield .

Q. Methodological Considerations

Q. How are DMDP’s antiviral properties evaluated in cellular models?

DMDP derivatives are tested against HIV reverse transcriptase and viral glycosidases (e.g., SARS-CoV-2 3CL protease) using:

  • Cell-based assays : Inhibition of viral replication in HEK293T cells transfected with viral glycoproteins .
  • Surface plasmon resonance (SPR) : Binding affinity measurements to viral enzymes .
  • Molecular docking : Simulations to predict interactions with conserved catalytic residues (e.g., Glu340 in β-glucosidase) .

Q. What computational tools predict DMDP’s pharmacokinetic properties?

ADMET prediction software (e.g., SwissADME) models blood-brain barrier penetration and hepatic metabolism. DMDP’s high solubility (LogP = −2.1) and low toxicity (LD₅₀ > 500 mg/kg in mice) are validated via:

  • Caco-2 permeability assays : Confirming intestinal absorption .
  • CYP450 inhibition screens : Identifying metabolic stability in liver microsomes .

Properties

IUPAC Name

2,5-bis(hydroxymethyl)pyrrolidine-3,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4/c8-1-3-5(10)6(11)4(2-9)7-3/h3-11H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFYHYHZGDNWFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(N1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,5-Dideoxy-2,5-imino-D-mannitol
2,5-Dideoxy-2,5-imino-D-mannitol
2,5-Dideoxy-2,5-imino-D-mannitol
2,5-Dideoxy-2,5-imino-D-mannitol
2,5-Dideoxy-2,5-imino-D-mannitol
2,5-Dideoxy-2,5-imino-D-mannitol

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